![molecular formula C21H25ClN6O3S B2359118 1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine CAS No. 1982951-08-5](/img/structure/B2359118.png)
1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine
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Description
1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine is a useful research compound. Its molecular formula is C21H25ClN6O3S and its molecular weight is 476.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine has demonstrated potential in anticancer research. A study highlighted the effectiveness of compounds with piperazine substituents in inhibiting various cancer cell lines, including lung, kidney, and breast cancer cells (Turov, 2020).
Synthesis and Structural Characterization
The chemical has been a focus in the synthesis of novel compounds. A study involved synthesizing and characterizing pyrazole carboxamide derivatives containing a piperazine moiety, emphasizing the importance of structural analysis in developing new chemical entities (Lv, Ding, & Zhao, 2013).
Antibacterial and Biofilm Inhibition
The compound has shown promising results in antibacterial applications. Novel derivatives of this compound exhibited significant efficacy against various bacterial strains, including E. coli and S. aureus, and demonstrated potent biofilm inhibition activities (Mekky & Sanad, 2020).
Inhibitory Activity Against Human Carbonic Anhydrases
Sulfonamide derivatives of heterocyclic compounds like this one are explored for their role as inhibitors of human carbonic anhydrases, key in biochemical processes (Komshina et al., 2020).
Molecular Structure Investigations
Molecular structure investigations, including X-ray crystallography, have been integral in understanding the compound's physical and chemical properties. This is crucial for its potential applications in various scientific research areas (Alaşalvar et al., 2014).
Antimicrobial and Anticancer Activity
The compound is also part of research in developing antimicrobial and anticancer agents. Synthesizing novel pyrazole derivatives with this compound has shown to yield agents with significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
[3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3S/c1-4-26-14-19(21(29)28-16(3)13-15(2)23-28)20(24-26)32(30,31)27-11-9-25(10-12-27)18-7-5-17(22)6-8-18/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNHRPTUCHUFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)N4C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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